19-Hydroxycortisol
Overview
Description
19-Hydroxycortisol is a hydroxylated derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is part of the steroid family and plays a significant role in various physiological processes. It is primarily known for its involvement in the regulation of metabolism, immune response, and stress response.
Scientific Research Applications
19-Hydroxycortisol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and metabolism.
Biology: Researchers study its role in cellular processes and its effects on gene expression.
Medicine: It serves as a biomarker for certain diseases, including adrenal disorders and hypertension
Industry: The compound is utilized in the development of diagnostic assays and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxycortisol typically involves the chemical transformation of cortisol and cortisone. One common method includes the cyclization of 5α-bromo-6β-hydroxy derivatives under the action of lead tetraacetate and iodine, forming 6β,19-epoxides . Another approach involves the use of paraformaldehyde in an acidic medium to transform cortisol and cortisone into their respective 17α,20:20,21-bismethylenedioxy derivatives .
Industrial Production Methods: Industrial production of this compound often relies on large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and medicine.
Chemical Reactions Analysis
Types of Reactions: 19-Hydroxycortisol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can exhibit different biological activities and properties.
Mechanism of Action
19-Hydroxycortisol exerts its effects by binding to glucocorticoid receptors in target cells. This binding triggers a cascade of molecular events, including the trans
Properties
IUPAC Name |
(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-9-16(25)18-14(15(19)5-7-21(19,27)17(26)10-22)3-2-12-8-13(24)4-6-20(12,18)11-23/h8,14-16,18,22-23,25,27H,2-7,9-11H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKZCTNCIDPUEE-UKSDXMLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)CCC34CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)CC[C@]34CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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